Zinc ricinoleate

Descripción general

Descripción

Zinc ricinoleate: is the zinc salt of ricinoleic acid, a major fatty acid found in castor oil. It is widely used in deodorants as an odor-adsorbing agent. The compound is known for its ability to chemically trap and neutralize odor molecules, making it a popular ingredient in personal care products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Enzymatic Method: Zinc ricinoleate can be synthesized by reacting castor oil with water in the presence of zinc oxide and an enzyme, typically lipase. The reaction is carried out at temperatures ranging from 10°C to 70°C.

Chemical Method: Another method involves the transesterification of castor oil with methanol, catalyzed by sodium hydroxide, to produce methyl ricinoleate.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Zinc ricinoleate can undergo oxidation reactions, especially when exposed to air and light, leading to the formation of various oxidation products.

Substitution: The compound can participate in substitution reactions where the zinc ion can be replaced by other metal ions under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as sodium chloride or other metal salts can be used to facilitate substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives of ricinoleic acid.

Substitution Products: Metal salts of ricinoleic acid with different metal ions.

Aplicaciones Científicas De Investigación

Zinc ricinoleate is utilized in various cosmetic formulations due to its skin-friendly properties and effectiveness in odor control. It helps maintain the pH balance of skin products while providing a pleasant sensory experience .

Case Study: Skin Care Formulations

Research has demonstrated that incorporating this compound into skin care products can enhance their efficacy in controlling body odor while being gentle on the skin. The compound's compatibility with other ingredients makes it a valuable addition to deodorants and lotions .

Industrial Applications

The industrial use of this compound extends to its role as a binding agent for odorous substances in manufacturing processes. Its capacity to chemically interact with various volatile organic compounds makes it an ideal candidate for odor control in production environments .

Case Study: Waste Management

In waste management, this compound has been tested for its ability to mitigate odors emanating from landfills and wastewater treatment facilities. The compound effectively reduced the perception of unpleasant smells, thus improving working conditions and environmental quality .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including electrochemical synthesis. This method allows for the production of this compound with controlled particle sizes and enhanced stability, which are critical for its performance in different applications .

Table 2: Synthesis Conditions for this compound

| Method | Conditions | Particle Size (μm) |

|---|---|---|

| Electrochemical | Anodization at 80 V | 15.2 |

| Conventional Methods | Varies | Dependent on method |

Mecanismo De Acción

Zinc ricinoleate works by binding to and encapsulating odor molecules, preventing them from being released into the air and perceived as body odor. The zinc ion in the compound interacts with odor-causing molecules, forming complexes that are not volatile and thus do not emit odors. Additionally, the compound’s antimicrobial properties help inhibit the growth of odor-causing bacteria .

Comparación Con Compuestos Similares

- Zinc acetate

- Zinc citrate

- Zinc gluconate

- Zinc stearate

Comparison:

- Zinc acetate and zinc citrate are commonly used in oral care products for their antimicrobial properties.

- Zinc gluconate is often used in dietary supplements for its bioavailability.

- Zinc stearate is used as a lubricant and release agent in the manufacturing of plastics and rubbers.

Uniqueness:

- Zinc ricinoleate is unique in its ability to chemically trap and neutralize odor molecules, making it particularly effective in deodorant formulations. Its dual action of odor neutralization and antimicrobial properties sets it apart from other zinc compounds .

Actividad Biológica

Zinc ricinoleate, the zinc salt of ricinoleic acid derived from castor oil, has garnered attention for its unique biological properties, particularly in deodorization and potential applications in dermatology. This article explores the biological activity of this compound, focusing on its deodorizing capabilities, antibacterial properties, and its role in cosmetic formulations.

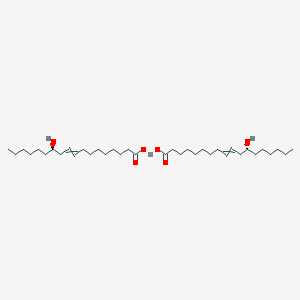

Chemical Structure and Properties

This compound (Zn(Ri)₂) is formed through the reaction of zinc ions with ricinoleic acid. The compound exhibits a melting point of approximately 71°C (160°F) and is characterized by its ability to absorb odor molecules produced by bacterial decomposition of sweat. Unlike antiperspirants, this compound does not inhibit perspiration but instead traps and neutralizes odors without affecting the skin's natural flora .

The deodorizing action of this compound involves several mechanisms:

- Odor Absorption : this compound effectively traps odor molecules through chemical interactions. This process is facilitated by its molecular structure, which allows it to form complexes with various odor-active compounds .

- Molecular Dynamics : Studies using molecular dynamics simulations have provided insights into the interaction mechanisms between this compound and odor molecules. These simulations suggest that structural changes occur upon interaction, enhancing solubility and adsorption capacity .

Antibacterial Properties

Research indicates that zinc compounds, including this compound, may possess antibacterial properties. A comparative study demonstrated that certain zinc complexes exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Although this compound itself is not primarily an antibacterial agent, its formulation with other compounds may enhance its efficacy in topical applications .

Case Studies

- Deodorization Efficacy : In a study evaluating the effectiveness of this compound in deodorants, it was found to significantly reduce body odor when compared to control formulations lacking this compound. Participants reported a noticeable decrease in odor intensity throughout the day .

- Skin Compatibility : A safety assessment revealed that while ricinoleic acid can cause irritation in certain conditions, formulations containing this compound were generally well-tolerated on intact skin. This suggests its potential for use in sensitive skin formulations .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

zinc;12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWWVVGZMLGEIW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66O6Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-19-2 | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc diricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.